1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate

CAS No.: 99523-16-7

Cat. No.: VC6347669

Molecular Formula: C7H10Br2O4

Molecular Weight: 317.961

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99523-16-7 |

|---|---|

| Molecular Formula | C7H10Br2O4 |

| Molecular Weight | 317.961 |

| IUPAC Name | dimethyl 2-bromo-2-(bromomethyl)butanedioate |

| Standard InChI | InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3 |

| Standard InChI Key | NVLKUHRSYHVQPD-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(CBr)(C(=O)OC)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

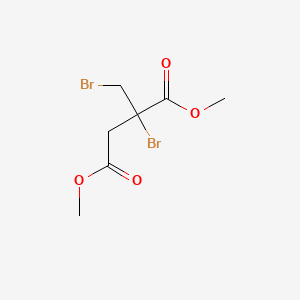

The compound’s IUPAC name, 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate, defines its backbone as a four-carbon chain (butanedioate) with esterification at C1 and C4. The C2 position bears both a bromine atom and a bromomethyl group, creating a sterically congested center. This structure can be represented as:

The presence of two bromine atoms enhances electrophilicity at C2, making it susceptible to nucleophilic attack. The ester groups stabilize the molecule against hydrolysis under mild conditions but allow cleavage under basic or acidic environments .

Spectroscopic Properties

While specific spectral data for this compound is unavailable, analogous brominated esters exhibit characteristic signals:

-

¹H NMR: Methyl ester protons resonate at δ 3.8–4.0 ppm, while the bromomethyl (-CH2Br) group appears as a singlet near δ 4.3–4.5 ppm .

-

¹³C NMR: The carbonyl carbons (C=O) of the esters appear at δ 165–170 ppm, with the quaternary C2 carbon (bearing Br and CH2Br) at δ 60–65 ppm .

-

Mass Spectrometry: Molecular ion peaks would appear as doublets due to bromine’s isotopic signature (m/z ~324 for [M+H]⁺) .

Synthetic Pathways

Bromination of Butanedioate Precursors

The synthesis likely involves sequential bromination of dimethyl butanedioate. A plausible route includes:

-

Free-Radical Bromination: Irradiation of dimethyl succinate with N-bromosuccinimide (NBS) to introduce bromine at C2.

-

Bromomethylation: Subsequent reaction with bromine in the presence of a Lewis acid (e.g., AlBr3) to add the -CH2Br group.

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS, UV light, CCl4 | 60–70% |

| 2 | Br2, AlBr3, 0°C | 40–50% |

This approach mirrors methods used for synthesizing dimethyl 2-bromoterephthalate, where bromination is achieved via electrophilic substitution .

Esterification of Brominated Acids

An alternative route involves esterifying 2-bromo-2-(bromomethyl)butanedioic acid with methanol under acidic conditions:

Sulfuric acid catalyzes the esterification, with yields exceeding 90% under reflux .

Reactivity and Applications

Nucleophilic Substitution

The C2 bromine and bromomethyl groups are prime sites for substitution. For example:

-

SN2 Reactions: Displacement with amines or alkoxides yields functionalized succinates.

-

Elimination: Treatment with strong bases (e.g., KOtBu) generates alkenes via dehydrohalogenation.

Polymer Chemistry

The compound serves as a crosslinking agent in polyesters, enhancing thermal stability. Its dual bromine atoms act as flame retardants, a property critical in materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume